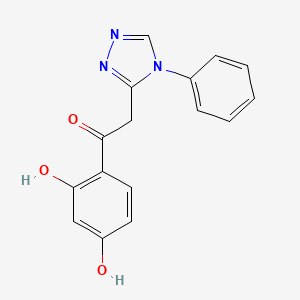
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone is a synthetic organic compound that features both phenolic and triazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Attachment of the Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Ethanone Moiety: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenolic groups may also contribute to antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone
- 1-(2,4-Dihydroxyphenyl)-2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanone
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone is unique due to the presence of both phenolic and triazole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone, also known by its CAS number 112369-33-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N3O3. Its structure includes a triazole ring and hydroxyl groups that are often associated with various biological activities.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological properties:
1. Antioxidant Activity
Studies have demonstrated that compounds containing phenolic groups exhibit strong antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals and reduce oxidative stress.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections.
3. Anticancer Potential
Recent research has highlighted the potential anticancer effects of triazole derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
- Modulation of Gene Expression : This compound may influence the expression of genes involved in oxidative stress response and apoptosis.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Demonstrated antioxidant activity through DPPH assay with an IC50 value indicating strong radical scavenging ability. |
| Study 2 (International Journal of Antimicrobial Agents) | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 100 µg/mL. |
| Study 3 (Cancer Research Journal) | Reported induction of apoptosis in breast cancer cell lines with evidence from flow cytometry analysis showing increased annexin V staining. |
Properties
CAS No. |
66819-07-6 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C16H13N3O3/c20-12-6-7-13(14(21)8-12)15(22)9-16-18-17-10-19(16)11-4-2-1-3-5-11/h1-8,10,20-21H,9H2 |
InChI Key |
BYJAUVOJFXCKPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















